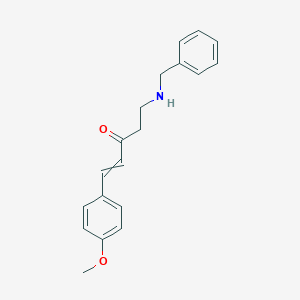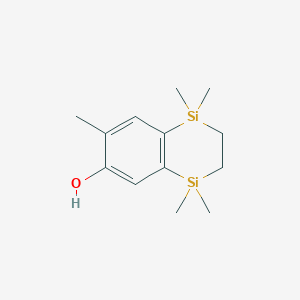
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is an organosilicon compound that features a unique structure with two silicon atoms incorporated into a benzene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol typically involves the alkylation of naphthalene derivatives. One common method is the reaction of naphthalene with methylating agents under acidic conditions to introduce the methyl groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during industrial production to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol involves its interaction with molecular targets through its silicon atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
相似化合物的比较
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-
Uniqueness
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties compared to its carbon-only analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
属性
CAS 编号 |
827339-69-5 |
|---|---|
分子式 |
C13H22OSi2 |
分子量 |
250.48 g/mol |
IUPAC 名称 |
1,1,4,4,7-pentamethyl-2,3-dihydro-1,4-benzodisilin-6-ol |
InChI |
InChI=1S/C13H22OSi2/c1-10-8-12-13(9-11(10)14)16(4,5)7-6-15(12,2)3/h8-9,14H,6-7H2,1-5H3 |
InChI 键 |
PCCMYPHWBWPBLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1O)[Si](CC[Si]2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
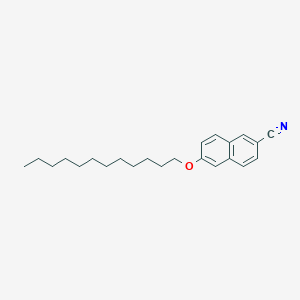
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
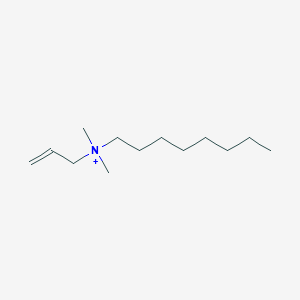
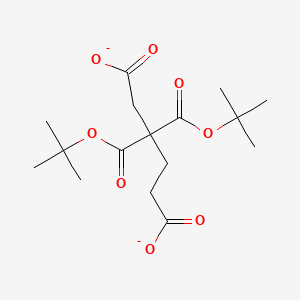
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
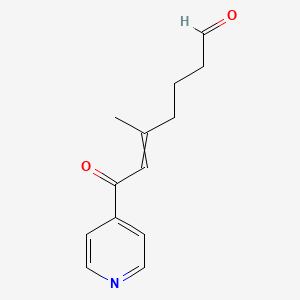
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
